molecular formula C14H21N3O2 B5263144 N-cyclopropyl-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide

N-cyclopropyl-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide

Cat. No.: B5263144
M. Wt: 263.34 g/mol
InChI Key: DQIPGCYRBCHXRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide typically involves the reaction of cyclopropylamine with 2-(furan-2-ylmethyl)piperazine in the presence of acetic anhydride. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-cyclopropyl-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide: Unique due to its combination of cyclopropyl, furan, and piperazine rings.

    N-cyclopropyl-2-[4-(pyridin-2-ylmethyl)piperazin-1-yl]acetamide: Similar structure but with a pyridine ring instead of a furan ring.

    N-cyclopropyl-2-[4-(thiophen-2-ylmethyl)piperazin-1-yl]acetamide: Contains a thiophene ring instead of a furan ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-cyclopropyl-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c18-14(15-12-3-4-12)11-17-7-5-16(6-8-17)10-13-2-1-9-19-13/h1-2,9,12H,3-8,10-11H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIPGCYRBCHXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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